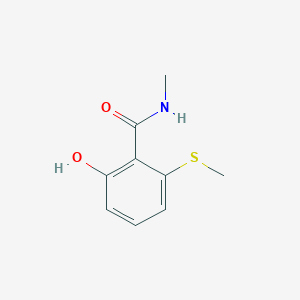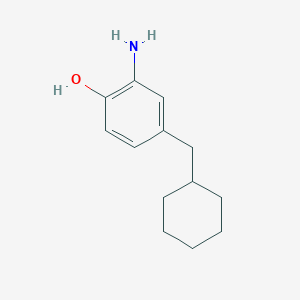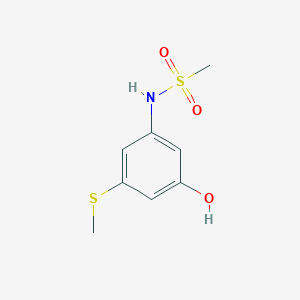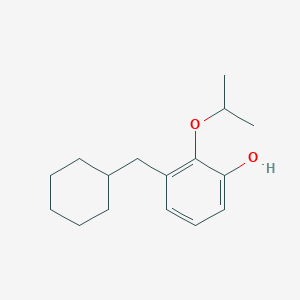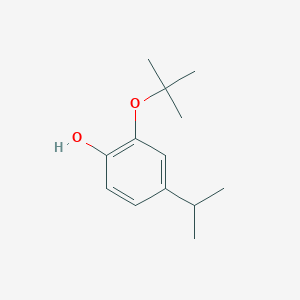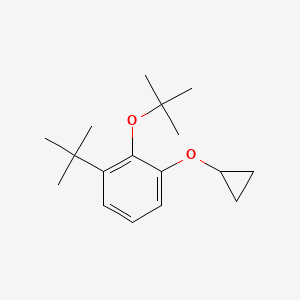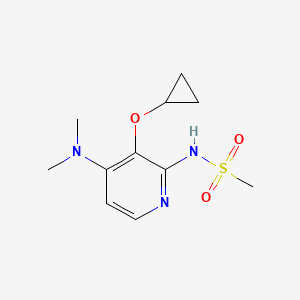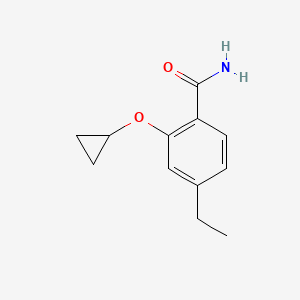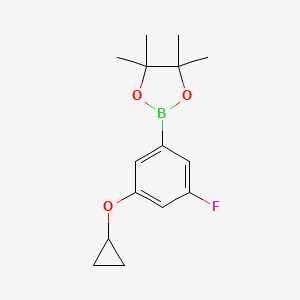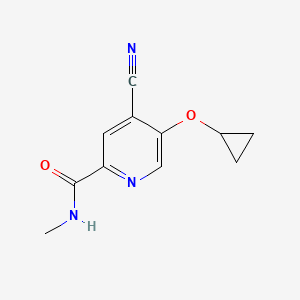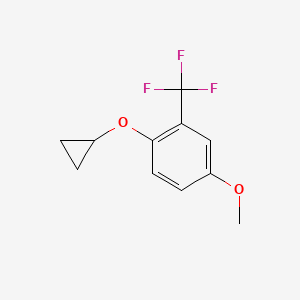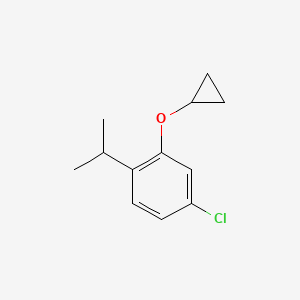
4-Chloro-2-cyclopropoxy-1-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclopropoxy-1-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15ClO It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and an isopropyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclopropoxy-1-(propan-2-yl)benzene can be achieved through several synthetic routes One common method involves the cyclopropanation of a suitable benzene derivative followed by chlorination
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-cyclopropoxy-1-(propan-2-yl)benzene may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-cyclopropoxy-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products.
Applications De Recherche Scientifique
4-Chloro-2-cyclopropoxy-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-chloro-2-cyclopropoxy-1-(propan-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropoxy group and the chlorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(propan-2-yl)benzene: Similar structure but lacks the cyclopropoxy group.
4-Chloro-2-methoxy-1-(propan-2-yl)benzene: Similar structure with a methoxy group instead of a cyclopropoxy group.
Uniqueness
4-Chloro-2-cyclopropoxy-1-(propan-2-yl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the cyclopropoxy group plays a critical role.
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
4-chloro-2-cyclopropyloxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15ClO/c1-8(2)11-6-3-9(13)7-12(11)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
Clé InChI |
LVCDASBMGBRFIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)Cl)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


